molecular formula C40H64O12 B149033 Deutzicoside A CAS No. 137551-41-8

Deutzicoside A

Cat. No. B149033
M. Wt: 736.9 g/mol
InChI Key: DFBQUTBOVLBEHN-OOLIYSFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deutzicoside A is a natural product isolated from the roots of the Chinese medicinal plant, Dipsacus asper. It belongs to the family of phenylpropanoid glycosides and has been found to possess various biological activities, including anti-inflammatory, anti-osteoporotic, and anti-tumor effects. In recent years, Deutzicoside A has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of Deutzicoside A is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been found to activate the Wnt/β-catenin signaling pathway, which plays a crucial role in bone formation and regeneration. It also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Moreover, Deutzicoside A has been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes and proteins.

Biochemical And Physiological Effects

Deutzicoside A has been found to exhibit various biochemical and physiological effects. It has been found to increase the activity of alkaline phosphatase and osteocalcin, which are markers of bone formation. It also inhibits the activity of tartrate-resistant acid phosphatase and cathepsin K, which are markers of bone resorption. Moreover, Deutzicoside A has been found to inhibit the production of nitric oxide, prostaglandin E2, and interleukin-6, which are pro-inflammatory mediators.

Advantages And Limitations For Lab Experiments

Deutzicoside A has several advantages for lab experiments, including its availability, stability, and reproducibility. It can be easily synthesized or isolated from natural sources, and it has a relatively long shelf life. Moreover, Deutzicoside A has been found to exhibit low toxicity and high bioavailability, making it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of Deutzicoside A is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on Deutzicoside A. One of the potential applications is in the treatment of osteoporosis, as it has been found to promote bone formation and inhibit bone resorption. Another potential application is in the treatment of inflammatory diseases, as it has been found to exhibit anti-inflammatory properties. Moreover, Deutzicoside A has shown promising results in the treatment of cancer, and further studies are needed to explore its potential as an anti-cancer agent. Additionally, the development of more efficient and environmentally friendly synthesis methods for Deutzicoside A can help to reduce its cost and increase its availability for research and therapeutic applications.
In conclusion, Deutzicoside A is a natural product with various biological activities and potential therapeutic applications. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Deutzicoside A can help to uncover its full potential as a therapeutic agent.

Scientific Research Applications

Deutzicoside A has been extensively studied for its various biological activities and potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has anti-osteoporotic effects by promoting bone formation and inhibiting bone resorption. Moreover, Deutzicoside A has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation.

properties

CAS RN

137551-41-8

Product Name

Deutzicoside A

Molecular Formula

C40H64O12

Molecular Weight

736.9 g/mol

IUPAC Name

(4aR,5R,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C40H64O12/c1-35(2)14-15-40(34(47)48)21(16-35)20-8-9-25-37(5)12-11-27(36(3,4)24(37)10-13-38(25,6)39(20,7)17-26(40)42)52-33-31(46)29(44)23(19-50-33)51-32-30(45)28(43)22(41)18-49-32/h8,21-33,41-46H,9-19H2,1-7H3,(H,47,48)/t21-,22+,23+,24?,25-,26-,27+,28+,29+,30-,31-,32+,33+,37+,38-,39-,40-/m1/s1

InChI Key

DFBQUTBOVLBEHN-OOLIYSFKSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O

SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)OC7C(C(C(CO7)O)O)O)O)O)C)C(=O)O)C

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)OC7C(C(C(CO7)O)O)O)O)O)C)C(=O)O)C

synonyms

deutzicoside A
echinocystic acid-3-O-(arabinopyranosyl(1-4))-arabinopyranoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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